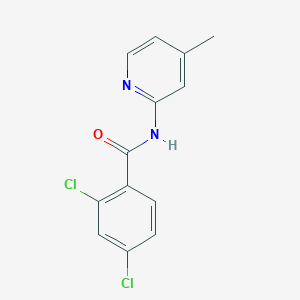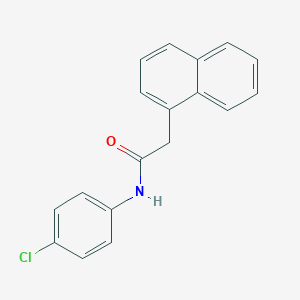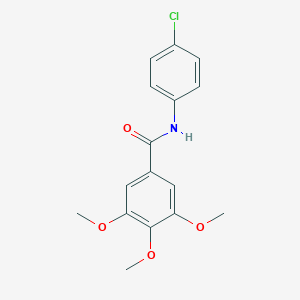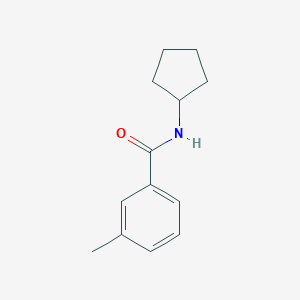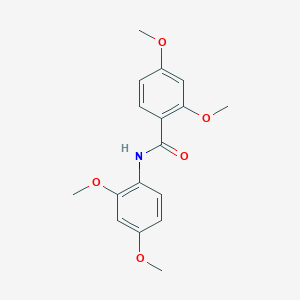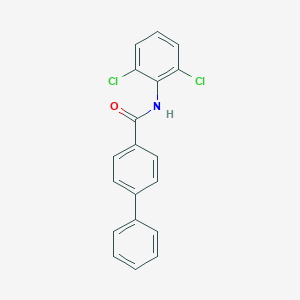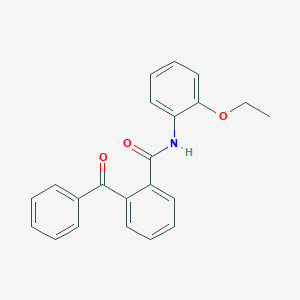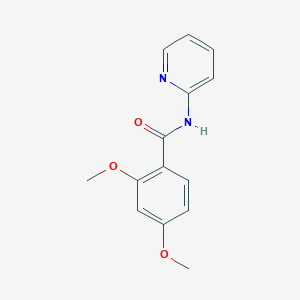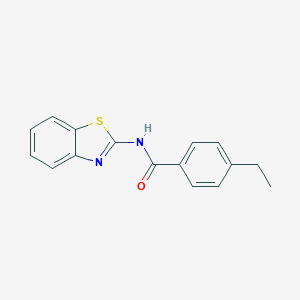
N-(4-butylphenyl)-2-(1-naphthyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-butylphenyl)-2-(1-naphthyloxy)acetamide, also known as BNAH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BNAH is a nonsteroidal anti-inflammatory drug (NSAID) that has shown promising results in preclinical studies for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation.
科学的研究の応用
N-(4-butylphenyl)-2-(1-naphthyloxy)acetamide has shown potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. In preclinical studies, N-(4-butylphenyl)-2-(1-naphthyloxy)acetamide has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. N-(4-butylphenyl)-2-(1-naphthyloxy)acetamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, N-(4-butylphenyl)-2-(1-naphthyloxy)acetamide has been found to have neuroprotective effects in Alzheimer's disease by reducing oxidative stress and preventing neuronal cell death.
作用機序
The mechanism of action of N-(4-butylphenyl)-2-(1-naphthyloxy)acetamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid mediators that play a crucial role in inflammation. N-(4-butylphenyl)-2-(1-naphthyloxy)acetamide selectively inhibits the COX-2 isoform, which is upregulated in response to inflammation and is involved in the production of pro-inflammatory prostaglandins. By inhibiting COX-2, N-(4-butylphenyl)-2-(1-naphthyloxy)acetamide reduces the production of pro-inflammatory prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects
N-(4-butylphenyl)-2-(1-naphthyloxy)acetamide has been found to have several biochemical and physiological effects. In preclinical studies, N-(4-butylphenyl)-2-(1-naphthyloxy)acetamide has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various diseases, including cancer and inflammation. N-(4-butylphenyl)-2-(1-naphthyloxy)acetamide has also been found to reduce oxidative stress and prevent neuronal cell death in Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of N-(4-butylphenyl)-2-(1-naphthyloxy)acetamide is its selectivity for COX-2, which reduces the risk of gastrointestinal side effects associated with non-selective NSAIDs. N-(4-butylphenyl)-2-(1-naphthyloxy)acetamide has also been found to have a favorable pharmacokinetic profile, with good bioavailability and a long half-life. However, one of the limitations of N-(4-butylphenyl)-2-(1-naphthyloxy)acetamide is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and duration of treatment for N-(4-butylphenyl)-2-(1-naphthyloxy)acetamide in various diseases.
将来の方向性
There are several future directions for research on N-(4-butylphenyl)-2-(1-naphthyloxy)acetamide. One area of research is the development of novel formulations of N-(4-butylphenyl)-2-(1-naphthyloxy)acetamide that improve its solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of N-(4-butylphenyl)-2-(1-naphthyloxy)acetamide in other diseases, such as cardiovascular disease and diabetes. In addition, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective effects of N-(4-butylphenyl)-2-(1-naphthyloxy)acetamide in Alzheimer's disease.
合成法
The synthesis method of N-(4-butylphenyl)-2-(1-naphthyloxy)acetamide involves the reaction of 4-butylaniline with 1-naphthol in the presence of acetic anhydride and sulfuric acid. The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of N-(4-butylphenyl)-2-(1-naphthyloxy)acetamide as the final product. The purity of the synthesized N-(4-butylphenyl)-2-(1-naphthyloxy)acetamide can be improved by recrystallization from an appropriate solvent.
特性
分子式 |
C22H23NO2 |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
N-(4-butylphenyl)-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C22H23NO2/c1-2-3-7-17-12-14-19(15-13-17)23-22(24)16-25-21-11-6-9-18-8-4-5-10-20(18)21/h4-6,8-15H,2-3,7,16H2,1H3,(H,23,24) |
InChIキー |
IYGYKSDYFGNHKW-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=CC=CC=C32 |
正規SMILES |
CCCCC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



